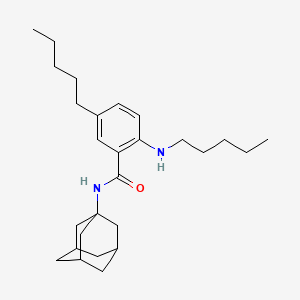
CB2R-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CB2R-IN-3 is a selective antagonist of the cannabinoid type 2 receptor (CB2R). It has a high affinity for human CB2R and specific selectivity over the cannabinoid type 1 receptor (CB1R) . This compound is often used in scientific research to study the role of CB2R in various physiological and pathological processes.
化学反応の分析
CB2R-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学的研究の応用
CB2R-IN-3 has a wide range of scientific research applications, including:
作用機序
CB2R-IN-3 exerts its effects by selectively binding to and inhibiting the activity of CB2R. This inhibition leads to the modulation of various signaling pathways, including the down-regulation of pro-inflammatory cytokines and the up-regulation of anti-inflammatory cytokines . The molecular targets of this compound include G-protein-coupled receptors and associated signaling molecules involved in inflammation and immune responses .
類似化合物との比較
CB2R-IN-3 is unique in its high selectivity for CB2R over CB1R, which minimizes the psychoactive effects associated with CB1R activation. Similar compounds include:
JWH133: A CB2R-selective agonist with anti-inflammatory and anti-cancer properties.
AM1241: Another CB2R-selective agonist known for its analgesic and anti-inflammatory effects.
These compounds share similar therapeutic potential but differ in their specific mechanisms of action and selectivity profiles.
特性
分子式 |
C27H42N2O |
|---|---|
分子量 |
410.6 g/mol |
IUPAC名 |
N-(1-adamantyl)-5-pentyl-2-(pentylamino)benzamide |
InChI |
InChI=1S/C27H42N2O/c1-3-5-7-9-20-10-11-25(28-12-8-6-4-2)24(16-20)26(30)29-27-17-21-13-22(18-27)15-23(14-21)19-27/h10-11,16,21-23,28H,3-9,12-15,17-19H2,1-2H3,(H,29,30) |
InChIキー |
IWSAHCNAMZYEBW-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=C(C=C1)NCCCCC)C(=O)NC23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















